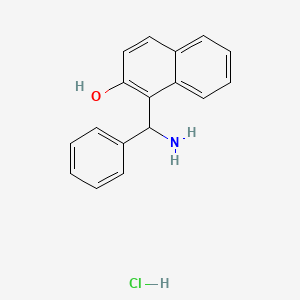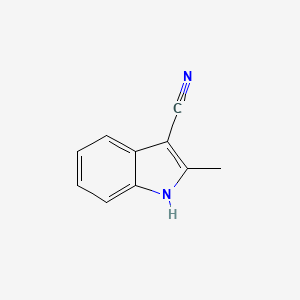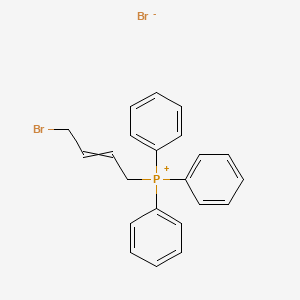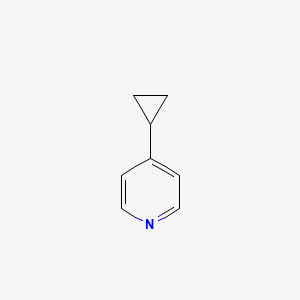
4-Ciclopropilpiridina
Descripción general
Descripción
4-Cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H9N. It consists of a pyridine ring substituted with a cyclopropyl group at the fourth position.
Aplicaciones Científicas De Investigación
4-Cyclopropylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals .
Mode of Action
Pyridine derivatives are known to interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and dipole-dipole interactions .
Biochemical Pathways
It’s worth noting that pyridine derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Pharmacokinetics
The compound is a liquid at room temperature, suggesting it may have good solubility . The compound’s bioavailability would be influenced by factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion through the kidneys or liver.
Result of Action
Pyridine and its derivatives are often used in the synthesis of pharmaceuticals and may have various biological activities depending on the specific derivative .
Action Environment
The action, efficacy, and stability of 4-Cyclopropylpyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the body. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature changes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Cyclopropylpyridine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield 4-Cyclopropylpyridine . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with pyridine to form the desired product .
Industrial Production Methods: Industrial production of 4-Cyclopropylpyridine typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents and catalysts such as aluminum chloride (AlCl3) are often employed.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Piperidine derivatives.
Substitution: Arylated or alkylated cyclopropylpyridine derivatives.
Comparación Con Compuestos Similares
4-Cyclopropylpyridine can be compared with other similar compounds, such as:
- 2-Cyclopropylpyridine
- 3-Cyclopropylpyridine
- 4-Cyclopropylquinazoline
Uniqueness: The unique positioning of the cyclopropyl group at the fourth position of the pyridine ring in 4-Cyclopropylpyridine imparts distinct chemical and biological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
IUPAC Name |
4-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7(1)8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQVBFDHWAVUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394267 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-21-6 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)
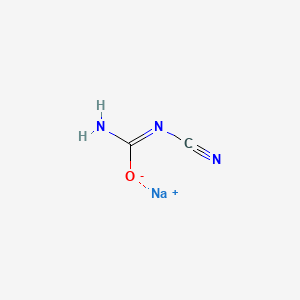
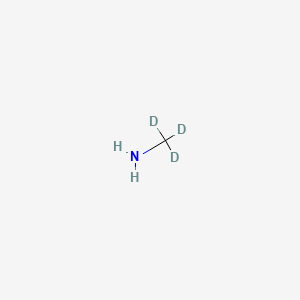
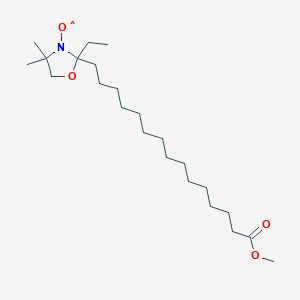
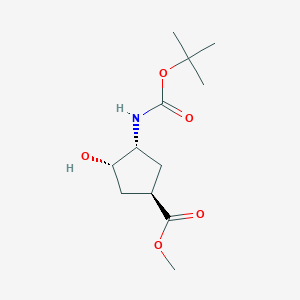
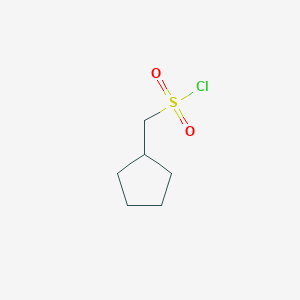

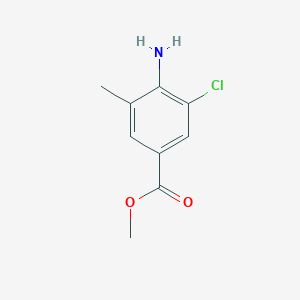
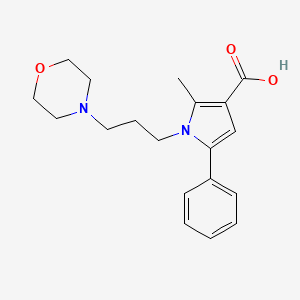
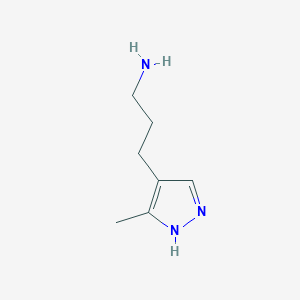
![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)
